molecular formula C10H9FO3 B3040416 Methyl 3-acetyl-4-fluorobenzoate CAS No. 198477-82-6

Methyl 3-acetyl-4-fluorobenzoate

Cat. No.: B3040416
CAS No.: 198477-82-6
M. Wt: 196.17 g/mol
InChI Key: UUACGIJGQLBVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-acetyl-4-fluorobenzoate (CAS 198477-82-6) is a high-purity fluorinated aromatic ester serving as a versatile synthetic intermediate in research and development. Its molecular formula is C10H9FO3, with a molecular weight of 196.18 g/mol . The compound features a benzoate ring system substituted with a fluorine atom and an acetyl group, making it a valuable scaffold for constructing more complex molecules. This compound is strictly for research use only and is not intended for personal or human use. Fluorinated benzoate derivatives are recognized for their significant utility in pharmaceutical research and development. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical characteristics, such as its metabolic stability, bioavailability, and overall binding affinity to biological targets . Specifically, the 3-acetyl-4-fluoro substitution pattern on this benzoate ester makes it an ideal precursor in coupling reactions and the synthesis of functional materials . It is commonly employed as a building block in the discovery and development of Active Pharmaceutical Ingredients (APIs), including investigations into anti-inflammatory and antiviral agents, where it helps to improve efficacy and optimize synthetic routes . The mechanism of action for this compound is rooted in its reactivity as a synthetic intermediate. The molecule possesses two key reactive sites: the ester group, which can undergo hydrolysis or act a site for nucleophilic substitution, and the acetyl group, which can participate in condensation reactions or serve as a handle for further functionalization . This dual functionality allows researchers to efficiently diversify molecular structures. The fluorine atom, being a weak hydrogen bond acceptor, can also engage in specific intermolecular interactions, such as dipole-dipole forces and halogen bonding, which can be crucial in crystal engineering and the design of materials with specific supramolecular architectures . Supplied with a guaranteed purity of not less than 98% , this compound is available from gram to kilogram scales to support projects ranging from initial laboratory research to larger-scale industrial applications. Each batch is accompanied by a Certificate of Analysis (COA) to ensure traceability, compliance with specifications, and reproducibility in your experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-acetyl-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUACGIJGQLBVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Design for Methyl 3 Acetyl 4 Fluorobenzoate

Strategies for Regioselective Acylation of Fluorobenzoate Derivatives

The introduction of an acetyl group onto a fluorobenzoate ring system must be controlled to achieve the desired 3-position substitution. The fluorine and ester groups exert different directing effects, making regioselectivity a critical aspect of the synthetic design.

Friedel-Crafts Acylation Approaches and Catalytic Systems

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. nih.gov In the context of synthesizing Methyl 3-acetyl-4-fluorobenzoate, the reaction would involve the acylation of a 4-fluorobenzoate (B1226621) derivative. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (e.g., acetyl chloride or acetic anhydride). google.comkhanacademy.org

The regiochemical outcome of the Friedel-Crafts acylation is governed by the electronic properties of the substituents on the aromatic ring. The fluorine atom at position 4 is an ortho-, para-directing deactivator, while the methyl ester group is a meta-directing deactivator. This creates a complex situation where the fluorine directs towards the 3- and 5-positions, and the ester group directs towards the 5-position. The acetyl group will predominantly be introduced at the position most activated by the combined electronic effects.

Key aspects of Friedel-Crafts acylation include:

Catalyst Choice: A variety of Lewis acids can be employed, including AlCl₃, FeCl₃, and BF₃, each with different activities that can influence the reaction conditions and, in some cases, the regioselectivity. google.com

Solvent Effects: The choice of solvent can impact the solubility of the reactants and the Lewis acid catalyst, thereby affecting the reaction rate and yield.

Reaction Temperature: Friedel-Crafts acylations are often performed at low temperatures to control the reaction's exothermicity and minimize side reactions.

A biocatalytic alternative to the traditional Friedel-Crafts acylation has been explored using acyltransferases. These enzymes can catalyze the acylation of specific phenolic compounds with high regioselectivity. nih.gov For example, an acyltransferase from Pseudomonas protegens has been shown to exclusively add an acyl group to the carbon at the ortho-position of one hydroxyl group and the para-position of another. nih.gov While not directly applicable to non-hydroxylated fluorobenzoates, this highlights the potential for enzymatic methods in achieving high regioselectivity.

Directed Ortho Metalation (DoM) in Fluorinated Aromatics

Directed Ortho Metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org

In the case of fluorinated aromatics, the fluorine atom itself can act as a directing group, promoting metalation at the ortho position. researchgate.net This is due to the inductive effect of the fluorine and its ability to coordinate with the lithium atom. Many para-substituted fluorobenzenes can be lithiated ortho to the fluorine in moderate to good yields using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net

For the synthesis of this compound, a DoM strategy could theoretically be applied to a suitable 4-fluorobenzoic acid derivative. However, the presence of the acidic proton on the carboxylic acid would need to be addressed, likely through protection, prior to the metalation step. The ester group itself can also act as a DMG, but its directing effect might compete with that of the fluorine.

Esterification Pathways for Fluorobenzoic Acid Precursors

The synthesis of the target molecule requires the formation of a methyl ester from a carboxylic acid precursor, such as 4-fluorobenzoic acid or 3-acetyl-4-fluorobenzoic acid. wikipedia.org

Acid-Catalyzed Fischer Esterification Protocols

Fischer esterification is a classic and widely used method for converting carboxylic acids into esters. masterorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.combyjus.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the final ester product. byjus.com

This method is generally applicable to a wide range of carboxylic acids, including those with fluorine substituents. For instance, 3-fluoro-4-methyl-benzoic acid can be esterified using ethanol (B145695) and sulfuric acid. prepchem.com

Alternative Esterification Methods (e.g., Copper-Catalyzed O-Methylation)

While Fischer esterification is robust, alternative methods exist that may offer advantages in terms of milder reaction conditions or functional group tolerance. One such method is copper-catalyzed O-methylation.

Several copper-catalyzed systems for the O-methylation of carboxylic acids have been developed. These methods often utilize a methyl source and a copper catalyst to facilitate the esterification.

Table 1: Comparison of Copper-Catalyzed O-Methylation Methods

Methyl Source Catalyst Key Features
Dimethyl sulfoxide (B87167) (DMSO) Copper salt Broad substrate scope, good functional group tolerance. organic-chemistry.orgthieme-connect.com
Peroxides CuCl Proceeds via a likely radical process. acs.orgacs.org

These copper-catalyzed methods provide valuable alternatives to traditional esterification, particularly when other functional groups in the molecule might be sensitive to the strongly acidic conditions of Fischer esterification. organic-chemistry.org

Multi-Step Synthesis Development from Commercial Feedstocks

A plausible multi-step synthesis for this compound would likely start from commercially available 4-fluorobenzoic acid or its methyl ester. wikipedia.orgnih.gov A potential synthetic route is outlined below:

Esterification: 4-Fluorobenzoic acid can be converted to Methyl 4-fluorobenzoate via Fischer esterification using methanol (B129727) and a strong acid catalyst. masterorganicchemistry.com

Friedel-Crafts Acylation: The resulting Methyl 4-fluorobenzoate can then undergo a regioselective Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. The fluorine atom at C4 and the ester at C1 would direct the incoming acetyl group primarily to the C3 position.

Purification: The final product, this compound, would be isolated and purified from the reaction mixture using standard techniques such as recrystallization or column chromatography.

An alternative approach could involve performing the Friedel-Crafts acylation on 4-fluorobenzoic acid first, to produce 3-acetyl-4-fluorobenzoic acid, followed by esterification to yield the final product. The choice of sequence would depend on the relative ease of the reactions and the purification of the intermediates.

Process Optimization for Enhanced Reaction Efficiency and Selectivity

Process optimization is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of byproducts. This involves a systematic investigation of various reaction parameters.

The efficiency and selectivity of the synthesis of polysubstituted aromatic compounds are highly dependent on the reaction conditions. Key parameters that require meticulous investigation include temperature, solvent polarity, and the stoichiometry of the reactants.

For the synthesis of related compounds like 4-acetyl-3-fluorobenzoic acid methyl ester, a palladium-catalyzed carbonylation reaction is employed. In this case, the reaction is conducted at an elevated temperature of 90°C overnight, indicating that thermal energy is necessary to drive the reaction to completion. chemicalbook.com The choice of solvent is also crucial; a mixture of N,N-dimethylacetamide (DMA) and methanol is used. chemicalbook.com DMA is a polar aprotic solvent that can facilitate the dissolution of reactants and stabilize the catalytic species, while methanol serves as a reactant for the esterification step. The stoichiometry of the reactants and catalyst is also a key factor. For instance, in the synthesis of 4-fluoro-3-methylacetophenone, a precursor for a related compound, specific molar ratios of the starting material (2-fluorotoluene) and the acylating reagent (acetyl chloride) are used to control the reaction. google.compatsnap.com

The table below summarizes typical reaction conditions that would be investigated for a hypothetical synthesis of this compound based on syntheses of analogous compounds.

ParameterInvestigated Range/ConditionsRationale
Temperature 0°C to 100°CTo balance reaction rate with the minimization of side reactions and decomposition. Lower temperatures are often used for exothermic reactions like Friedel-Crafts acylation to control selectivity. google.com
Solvent Polarity Non-polar (e.g., Dichloromethane, Chloroform) to Polar Aprotic (e.g., DMA)To ensure proper solubility of reactants and intermediates, and to influence the reaction mechanism and rate. The choice of solvent can significantly affect the regioselectivity of acylation. google.compatsnap.com
Stoichiometry Varying molar ratios of acylating agent, catalyst, and substrateTo determine the optimal ratio for maximizing conversion of the starting material while minimizing the formation of di-acylated or other byproducts. For example, using a slight excess of the acylating agent is common. patsnap.com

Maximizing the yield of the target compound while minimizing the formation of impurities is paramount for an efficient synthetic process. This can be achieved through several strategies.

One key strategy is the careful selection of the catalyst and its loading. In palladium-catalyzed reactions, the choice of ligand for the palladium center can significantly influence the reaction's efficiency and selectivity. chemicalbook.com For Friedel-Crafts type reactions, the Lewis acid catalyst (e.g., aluminum chloride) and its concentration must be carefully controlled to prevent unwanted side reactions. patsnap.com

Another important aspect is the control of the reaction atmosphere. For instance, the carbonylation reaction to produce a similar ester is carried out under a carbon monoxide atmosphere to ensure its availability for the reaction. chemicalbook.com

The order of addition of reagents can also play a crucial role. In many reactions, slow, dropwise addition of a reactive species at a controlled temperature is employed to manage the reaction exotherm and prevent the formation of byproducts. youtube.com

The table below outlines strategies for yield maximization and byproduct minimization.

StrategyDescriptionPotential Byproducts to Minimize
Catalyst Optimization Screening different catalysts and ligands to find the most active and selective system for the desired transformation.Isomeric products, products of over-reaction.
Controlled Addition of Reagents Slow addition of reactive reagents to maintain optimal concentration and control the reaction temperature.Di-acylated products, polymeric materials.
Inert Atmosphere Conducting the reaction under an inert gas (e.g., nitrogen, argon) to prevent oxidation of sensitive reagents and intermediates.Oxidized impurities.
Quenching and Work-up Careful quenching of the reaction at the optimal time and appropriate work-up procedures to remove unreacted starting materials and catalysts.Impurities from decomposition of unquenched reagents.

Post-Synthesis Purification Techniques for High Purity Product

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, and catalyst residues. High purity is often essential for subsequent applications.

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of compounds like this compound, silica (B1680970) gel column chromatography is a common and effective method.

In a typical procedure for a related compound, the crude product was purified by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent. chemicalbook.com The polarity of the eluent is gradually increased (from 100:0 to 60:40 hexane:ethyl acetate) to first elute non-polar impurities and then the more polar product. chemicalbook.com The progress of the separation is often monitored by thin-layer chromatography (TLC). globalscientificjournal.comrsc.org

The choice of stationary and mobile phases is critical for achieving good separation.

Chromatographic TechniqueStationary PhaseMobile Phase System (Example)Principle of Separation
Silica Gel Column Chromatography Silica GelHexane/Ethyl Acetate Gradient chemicalbook.comSeparation based on polarity. More polar compounds adsorb more strongly to the silica gel and elute later.
Thin-Layer Chromatography (TLC) Silica Gel on a solid supportHexane/Ethyl AcetateUsed for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography. globalscientificjournal.com

Recrystallization is a widely used technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities dissolved in the mother liquor. youtube.comyoutube.com

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the purification of related nitrobenzoate esters, methanol and ethanol have been used as effective recrystallization solvents. youtube.comyoutube.com

The process involves dissolving the crude solid in a minimum amount of hot solvent. youtube.com If any insoluble impurities are present, they can be removed by hot filtration. youtube.com The hot, saturated solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. youtube.comyoutube.com

The table below summarizes key aspects of recrystallization for purification.

ParameterDescription
Solvent Selection The solvent should have a steep solubility curve for the target compound (high solubility at high temperature, low solubility at low temperature) and should not react with the compound.
Cooling Rate Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Seeding Introducing a small crystal of the pure compound to the cooled solution can initiate crystallization if it does not occur spontaneously.
Washing Washing the collected crystals with a small amount of cold, fresh solvent helps to remove any residual mother liquor containing dissolved impurities.

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Acetyl 4 Fluorobenzoate

Reactivity Profiling of the Acetyl Functional Group

The acetyl group, a carbonyl-containing moiety, is a key site of reactivity in Methyl 3-acetyl-4-fluorobenzoate. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent methyl group offers possibilities for enolization and subsequent reactions.

Nucleophilic Addition and Condensation Mechanisms

The carbonyl carbon of the acetyl group is electrophilic and readily undergoes nucleophilic addition reactions. fiveable.melibretexts.org In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. fiveable.me The stability of this intermediate plays a crucial role in determining the reversibility of the addition. fiveable.me The reaction is often completed by protonation of the resulting alkoxide. youtube.com

Common nucleophiles include hydrides (from reagents like sodium borohydride (B1222165) or lithium aluminum hydride), organometallic reagents (such as Grignard reagents), and cyanide ions. fiveable.meyoutube.commasterorganicchemistry.com For instance, the reaction with a Grignard reagent, like methyl magnesium bromide, would proceed via the nucleophilic attack of the methyl group on the acetyl carbon, followed by protonation to yield a tertiary alcohol. youtube.com

Condensation reactions, such as those with amines or hydrazines, also initiate with nucleophilic attack at the acetyl carbon. These reactions typically involve the subsequent elimination of a water molecule to form products like imines or hydrazones.

Carbonyl Reactivity and Tautomerism

The reactivity of the acetyl carbonyl group is influenced by both electronic and steric factors. The presence of the electron-withdrawing ester group and the fluorine atom on the benzene (B151609) ring can modulate the electrophilicity of the carbonyl carbon.

Furthermore, the acetyl group can undergo keto-enol tautomerism. In this equilibrium, a proton migrates from the alpha-carbon to the carbonyl oxygen, resulting in the formation of an enol isomer. While the keto form is generally more stable for simple ketones, the enol form can be a key intermediate in certain reactions, such as those involving alpha-halogenation or aldol-type condensations. The process of tautomerization can be catalyzed by either acid or base. libretexts.org

Electrophilic Aromatic Substitution Mechanisms on the Fluorinated Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome and the rate of these reactions are dictated by the directing effects of the existing substituents.

Directing Effects of Fluorine and Ester Substituents

In electrophilic aromatic substitution, the substituents on the benzene ring determine the position of the incoming electrophile. libretexts.org The fluorine atom and the methyl ester group in this compound exert competing electronic effects.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack. libretexts.orgyoutube.com However, due to its high electronegativity, fluorine is also an inductively deactivating group, meaning it withdraws electron density from the ring through the sigma bond, making the ring less nucleophilic and slowing down the rate of reaction compared to benzene. libretexts.orgyoutube.com

Methyl Ester Group (-COOCH₃): This is a meta-directing and deactivating group. youtube.comyoutube.com The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ortho and para positions particularly electron-deficient. youtube.com This deactivation is significant, often making reactions like Friedel-Crafts alkylation and acylation difficult.

Given the presence of both a deactivating meta-director and a deactivating ortho-, para-director, the position of electrophilic attack will depend on the specific reaction conditions and the nature of the electrophile. The activating (or less deactivating) effect generally dictates the position of substitution.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-F (Fluorine)HalogenOrtho, Para-directing, Deactivating
-COOCH₃ (Ester)Carbonyl-containingMeta-directing, Deactivating

Influence of Lewis Acid Catalysis on Regioselectivity and Reaction Rates

Lewis acids play a crucial role in many electrophilic aromatic substitution reactions by generating a more potent electrophile. youtube.commasterorganicchemistry.com For example, in Friedel-Crafts acylation, a Lewis acid like aluminum chloride (AlCl₃) coordinates to the acyl halide, forming a highly electrophilic acylium ion. youtube.com

The choice of Lewis acid and solvent can influence both the rate and the regioselectivity of the reaction. chemrxiv.org In the context of this compound, a strong Lewis acid would be required to overcome the deactivating effects of the substituents. The regiochemical outcome would still be a result of the interplay between the directing effects of the fluorine and ester groups. The reaction conditions, including the specific Lewis acid, solvent, and temperature, can be optimized to favor a particular isomer. For instance, varying the Lewis acid in certain reactions has been shown to impact the reaction pathway due to both steric and electronic factors. rsc.org

Carbon-Fluorine Bond Activation and Cleavage Studies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation and cleavage a significant challenge in organic chemistry. chemrxiv.org However, the functionalization of C-F bonds is of great interest for the synthesis of complex molecules. baranlab.org

Various methods have been developed for C-F bond activation, often employing transition metal complexes. illinois.edumdpi.com These methods can involve oxidative addition of the C-F bond to a metal center or SNAr-type mechanisms. chemrxiv.org For instance, palladium-catalyzed reactions have been utilized for nucleophilic fluorination, which involves the reductive elimination from an arylpalladium(II) fluoride (B91410) complex to form the C-F bond. nih.gov Conversely, cleavage can be achieved through reactions with strong nucleophiles or under specific enzymatic conditions.

In the context of this compound, studies on C-F bond activation could explore its replacement with other functional groups. For example, nucleophilic aromatic substitution (SNAr) of the fluorine atom could be possible if a strong nucleophile is used and the reaction is facilitated by the electron-withdrawing acetyl and ester groups, which stabilize the negatively charged Meisenheimer intermediate.

Research has also demonstrated enzymatic C-F bond cleavage. For example, some microorganisms can degrade fluoroaromatics, and this process can involve the ATP-dependent reductive cleavage of the C-F bond. asm.orgnih.gov While specific studies on this compound in this context are not detailed, the principles from related fluoroaromatic compounds are applicable.

Electrochemical Reduction Pathways and Radical Anion Intermediates

The electrochemical reduction of this compound is anticipated to proceed through pathways similar to those observed for other substituted acetophenones. The carbonyl group of the acetyl moiety is the most likely site for initial electron transfer.

Upon application of a sufficient negative potential, the acetyl group can accept an electron to form a radical anion intermediate . The stability and subsequent fate of this intermediate are influenced by the solvent, the electrode material, and the presence of proton donors. The formation of such radical anions is a common feature in the electrochemistry of aromatic ketones.

The electron-withdrawing nature of the acetyl and methyl ester groups, as well as the fluorine atom, would likely influence the reduction potential. It is plausible that this compound would be easier to reduce than unsubstituted acetophenone (B1666503) due to the cumulative inductive and resonance effects of the substituents.

Dissociative Electron Transfer Processes and Dimerization Phenomena

Following the initial formation of the radical anion, several reaction pathways are possible. One potential pathway is a dissociative electron transfer , where the carbon-fluorine bond could cleave, although this is generally less favorable than reactions at the carbonyl group.

A more probable outcome is the dimerization of the radical anion intermediates. Two radical anions can couple to form a dimeric species, a phenomenon well-documented for acetophenone and its derivatives. This process, known as pinacol (B44631) coupling, would lead to the formation of a diol. The specific stereochemistry of the resulting dimer would depend on the reaction conditions.

Alternatively, under photochemical conditions, dimerization could potentially occur through a different mechanism, such as a De Mayo reaction, if a suitable enone tautomer can be formed. However, detailed studies on the photochemical behavior of this specific compound are lacking.

Hydrolysis and Transesterification Kinetics of the Methyl Ester Moiety

The methyl ester group of this compound is susceptible to both hydrolysis and transesterification reactions, with the kinetics being highly dependent on the reaction conditions, particularly the pH and the nature of the nucleophile.

Hydrolysis of the methyl ester can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis would involve the initial protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process, and the equilibrium can be shifted by controlling the concentration of water.

Base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid under basic conditions.

The kinetics of these hydrolysis reactions would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing acetyl and fluoro groups are expected to increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic.

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would lead to the formation of ethyl 3-acetyl-4-fluorobenzoate and methanol (B129727). The mechanism is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. The kinetics of transesterification would similarly be influenced by the catalyst concentration, temperature, and the nature of the alcohol used.

Below is a hypothetical data table illustrating the kind of kinetic data that would be expected from studies on the base-catalyzed hydrolysis of this compound.

EntryCatalystCatalyst Concentration (M)Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)
1NaOH0.0125Data not available
2NaOH0.0525Data not available
3NaOH0.125Data not available
4KOH0.0135Data not available

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of Methyl 3-acetyl-4-fluorobenzoate, distinct signals are expected for each unique proton environment. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the ester group (at position 2) would be expected to appear as a doublet, coupled to the proton at position 6. The proton at position 5 would likely be a doublet of doublets, showing coupling to both the adjacent fluorine atom and the proton at position 6. The proton at position 6 would also be a doublet of doublets, coupled to the protons at positions 2 and 5.

The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The methyl protons of the acetyl group (-COCH₃) would also be a singlet, expected to be in a slightly more downfield region, around 2.5-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J) in Hz
H-27.9 - 8.2d~ 8-9 Hz (³J H-H)
H-57.2 - 7.5dd~ 8-9 Hz (³J H-H), ~ 4-5 Hz (⁴J H-F)
H-68.0 - 8.3dd~ 8-9 Hz (³J H-H), ~ 2 Hz (⁴J H-H)
-OCH₃3.8 - 4.0s-
-COCH₃2.5 - 2.7s-

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum of this compound will show distinct signals for each of the nine unique carbon atoms. The carbonyl carbons of the ester and acetyl groups are expected to be the most downfield, typically appearing in the 160-200 ppm region. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J C-F), which is a characteristic feature. The aromatic carbons will appear in the 115-140 ppm range, with their specific shifts influenced by the attached functional groups and the fluorine atom. The methyl carbons of the ester and acetyl groups will be the most upfield signals.

Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C=O (Ester)164 - 168s
C=O (Acetyl)195 - 200d (small ⁴J C-F)
C-1125 - 130d (small ³J C-F)
C-2130 - 135d (small ⁴J C-F)
C-3135 - 140d (small ³J C-F)
C-4160 - 165d (large ¹J C-F)
C-5115 - 120d (²J C-F)
C-6132 - 138d (small ⁵J C-F)
-OCH₃52 - 55s
-COCH₃28 - 32s

Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between H-2 and H-6, and between H-5 and H-6, confirming their connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated aromatic carbons (C-2, C-5, and C-6) and the methyl carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons (C-1, C-3, C-4, and the carbonyl carbons). For instance, correlations would be expected from the -OCH₃ protons to the ester carbonyl carbon and C-1, and from the -COCH₃ protons to the acetyl carbonyl carbon and C-3.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Strong absorptions for the two carbonyl groups (ester and ketone) would be prominent. The C=O stretching vibration of the ester is typically found around 1720-1740 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The C-F bond will show a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Expected FTIR Data for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (-CH₃)2850 - 3000Medium to Weak
C=O Stretch (Ester)1720 - 1740Strong
C=O Stretch (Ketone)1680 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-O Stretch (Ester)1200 - 1300Strong
C-F Stretch1000 - 1400Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to strong FTIR signals, changes in polarizability are key for Raman signals. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene ring would be expected to give a strong Raman band. The carbonyl stretching vibrations would also be observable, though their intensities might differ from those in the FTIR spectrum. Raman spectroscopy can be particularly useful for studying low-frequency vibrations and for analyzing samples in aqueous solutions, should the need arise.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry stands as a cornerstone analytical technique for the determination of a molecule's mass and the study of its fragmentation pathways, providing invaluable insights into its chemical structure.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with a chemical formula of C₁₀H₉FO₃, the theoretical exact mass can be calculated.

ParameterValue
Molecular Formula C₁₀H₉FO₃
Theoretical Exact Mass 196.0536 u

This table presents the theoretical exact mass of this compound, calculated based on the most abundant isotopes of its constituent elements.

Experimentally obtained HR-MS data would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the synthesized compound.

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the ester and acetyl groups.

Fragment IonProposed StructureTheoretical m/z
[M - CH₃]⁺C₉H₆FO₃⁺181.0301
[M - OCH₃]⁺C₉H₆FO₂⁺165.0352
[M - COCH₃]⁺C₈H₆FO₂⁺153.0352
[M - COOCH₃]⁺C₈H₆FO⁺137.0403

This table outlines plausible fragment ions for this compound, their proposed structures, and their theoretical mass-to-charge ratios. These fragments arise from characteristic bond cleavages within the molecule.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction Data Analysis

To date, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, were such data available, it would provide precise details about its crystal system, space group, and unit cell dimensions.

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

This table presents a hypothetical set of crystallographic parameters for this compound. The actual values would need to be determined experimentally.

Supramolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the solid state of this compound, several types of supramolecular interactions would be anticipated. The presence of a fluorine atom and carbonyl oxygen atoms provides potential sites for weak hydrogen bonding with hydrogen atoms from neighboring molecules (C-H···O and C-H···F interactions).

Computational Chemistry and Theoretical Studies of Methyl 3 Acetyl 4 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometry, reactivity, and spectroscopic properties of molecules.

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, known as the ground state. For Methyl 3-acetyl-4-fluorobenzoate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Due to the presence of rotatable single bonds, specifically around the acetyl and ester groups, this compound can exist in different spatial arrangements called conformers. A conformer analysis would be performed to identify the most stable conformer, which is crucial as the molecular properties are highly dependent on its 3D structure. The relative energies of different conformers would indicate their population at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35
C=O (acetyl)1.22
C=O (ester)1.21
C-C (ring)1.39 - 1.40
C-C (acetyl)1.51
C-O (ester)1.35
O-CH3 (ester)1.44
C-C-C (ring)119 - 121
C-C=O (acetyl)120
C-C=O (ester)124
O-C=O (ester)125
C-O-CH3 (ester)115
Ring-C-C=O (acetyl)0 or 180
Ring-C-O=C (ester)0 or 180

Note: The values in this table are hypothetical and represent typical values for similar organic molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarizable and reactive. For this compound, the electron-withdrawing nature of the acetyl, ester, and fluorine groups would influence the energies of these orbitals. The HOMO would likely be distributed over the benzene (B151609) ring, while the LUMO would be expected to have significant contributions from the carbonyl groups and the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)5.5
Ionization Potential (I ≈ -EHOMO)7.5
Electron Affinity (A ≈ -ELUMO)2.0
Global Hardness (η = (I-A)/2)2.75
Chemical Potential (μ = -(I+A)/2)-4.75
Electrophilicity Index (ω = μ²/2η)4.12

Note: These values are estimations and would need to be confirmed by specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a color-coded map that shows regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (typically colored red) around the oxygen atoms of the acetyl and ester groups, due to their high electronegativity and lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those on the methyl group of the ester and potentially on the aromatic ring, indicating their susceptibility to nucleophilic attack.

Charge distribution analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to calculate these charges. This information helps in understanding the molecule's polarity and the nature of its chemical bonds.

In this compound, the oxygen and fluorine atoms are expected to carry significant negative partial charges. The carbonyl carbon atoms of the acetyl and ester groups, as well as the carbon atom bonded to the fluorine, are expected to have positive partial charges. The distribution of these charges plays a significant role in the molecule's intermolecular interactions.

Table 3: Hypothetical Mulliken and Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)NPA Charge (a.u.)
F-0.35-0.45
O (acetyl C=O)-0.50-0.60
O (ester C=O)-0.48-0.58
O (ester O-CH3)-0.40-0.50
C (acetyl C=O)+0.45+0.55
C (ester C=O)+0.50+0.60
C (bonded to F)+0.25+0.30

Note: These charge values are illustrative and would be determined by specific DFT calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental spectra for compound identification and structural validation. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions.

For this compound, characteristic vibrational modes would include the C=O stretching frequencies of the acetyl and ester groups, C-F stretching, aromatic C-C stretching, and various bending modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

While DFT is excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time, particularly in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvation, and transport properties.

For this compound, MD simulations could be used to study how its conformation changes in different solvents. The interactions between the solute and solvent molecules would be explicitly modeled, allowing for the calculation of properties like the solvation free energy. This would provide a deeper understanding of how the solvent influences the molecule's structure and reactivity. The dynamic nature of the acetyl and ester groups' rotations could also be explored, revealing the flexibility of the molecule in a solution.

Quantum Chemical Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. escholarship.org In this compound, a variety of these weak forces are at play, including hydrogen bonds, halogen bonds, and van der Waals forces. Quantum chemical calculations, particularly methods rooted in Density Functional Theory (DFT), are instrumental in quantifying these interactions. nih.gov

The presence of a fluorine atom, an acetyl group, and a methyl ester group in the molecule allows for a range of non-covalent interactions. For instance, the fluorine atom can participate in halogen bonding, acting as an electrophilic cap (the σ-hole) that can interact with nucleophilic regions of adjacent molecules. nih.gov Similarly, the oxygen atoms of the acetyl and ester groups can act as hydrogen bond acceptors.

The Independent Gradient Model (IGM) is a powerful method for visualizing and quantifying non-covalent interactions. nih.gov This analysis can reveal the specific atoms involved in these interactions and characterize their strength. For a molecule like this compound, IGM analysis would likely show interactions between the fluorine atom and hydrogen atoms on neighboring molecules, as well as potential π-stacking interactions between the benzene rings in a condensed phase.

To illustrate the types of non-covalent interactions and their typical energies that could be expected for this compound in a hypothetical dimer, the following data table is presented. The interaction energies are often decomposed into electrostatic, dispersion, and repulsion components to better understand their nature.

Interaction TypeInteracting AtomsCalculated Interaction Energy (kcal/mol)Dominant Contribution
Halogen BondC-F···O=C-2.5Electrostatic
Hydrogen BondC-H···O=C-1.8Electrostatic/Dispersion
π-π StackingBenzene Ring···Benzene Ring-3.2Dispersion
van der Waals-CH3···H-C-0.9Dispersion

Reaction Mechanism Elucidation via Computational Transition State Search

Understanding the pathways of chemical reactions is fundamental to controlling and optimizing synthetic processes. Computational transition state searches are a key methodology for elucidating reaction mechanisms, providing detailed information about the energy barriers and the geometry of the transition state.

For reactions involving this compound, such as nucleophilic substitution or condensation reactions, identifying the transition state is crucial. The Nudged Elastic Band (NEB) method is a widely used algorithm for finding the minimum energy path between reactants and products, and thus locating the transition state. wikipedia.org This method involves creating a series of intermediate structures (images) between the reactant and product and optimizing them to find the lowest energy pathway.

Consider a hypothetical nucleophilic acyl substitution on the ester group of this compound. A computational study would model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the departure of the leaving group. The transition state for this process would be the highest energy point along this reaction coordinate.

The following table presents hypothetical data for a transition state search for the hydrolysis of the ester group. Key parameters include the activation energy (the energy difference between the reactants and the transition state), the imaginary frequency corresponding to the reaction coordinate, and the key bond lengths in the transition state structure.

ParameterValue
Activation Energy (ΔG‡)+15.7 kcal/mol
Imaginary Frequency-250 cm⁻¹
C-O (carbonyl) bond length1.28 Å
C-OCH3 (ester) bond length1.45 Å
C-Nucleophile bond length1.95 Å

Spectroscopic Parameter Prediction and Experimental Validation

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, key spectroscopic techniques would include UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT and Time-Dependent DFT (TD-DFT) methods are commonly used to predict these spectra. For instance, TD-DFT can be used to calculate the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) can be compared to the experimentally measured value. dergipark.org.tr

Similarly, the vibrational frequencies can be calculated and compared to an experimental IR spectrum. This comparison can help in assigning the observed vibrational bands to specific functional groups within the molecule. For NMR spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is often employed to predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net

The table below presents hypothetical calculated spectroscopic data for this compound and provides a column for comparison with hypothetical experimental values.

Spectroscopic ParameterCalculated ValueHypothetical Experimental Value
UV-Vis λmax (in nm)255258
IR C=O (acetyl) stretch (cm⁻¹)16901685
IR C=O (ester) stretch (cm⁻¹)17251720
¹H NMR δ (ester -OCH₃) (ppm)3.903.88
¹³C NMR δ (carbonyl, acetyl) (ppm)197.5197.2
¹³C NMR δ (carbonyl, ester) (ppm)165.8165.5

Derivatization Chemistry and Analog Synthesis

Chemical Modifications at the Acetyl Group

The acetyl group's carbonyl moiety is a primary site for a range of chemical transformations, allowing for the introduction of new functional groups and the alteration of the molecule's electronic and steric properties.

The ketone functionality of Methyl 3-acetyl-4-fluorobenzoate readily undergoes condensation reactions with nitrogen-based nucleophiles. For instance, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base typically yields the corresponding oxime. Similarly, treatment with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. These reactions are fundamental in medicinal chemistry for creating derivatives with potential biological activity. The synthesis of hydrazones is often achieved by refluxing the ketone with the appropriate hydrazide in a suitable solvent like ethanol (B145695). mdpi.com

Table 1: Potential Carbonyl Condensation Reactions

ReagentProduct TypeGeneral Reaction Conditions
Hydroxylamine (NH₂OH)OximeEthanol, Base (e.g., Pyridine), Reflux
Hydrazine (N₂H₄)HydrazoneEthanol, Reflux
PhenylhydrazinePhenylhydrazoneEthanol, Acetic Acid catalyst, Reflux
SemicarbazideSemicarbazoneEthanol/Water, Sodium Acetate (B1210297), Heat

The acetyl ketone can be selectively reduced to a secondary alcohol, yielding Methyl 4-fluoro-3-(1-hydroxyethyl)benzoate. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically employed for this transformation, as they are chemoselective for aldehydes and ketones over esters. umn.edu The reduction of ketones is a fundamental transformation in organic synthesis, providing access to chiral alcohols which can be used as intermediates. umn.edu Studies on related α-fluorinated ketones have shown they are slightly less reactive towards borohydride reduction than their chloro- and bromo- analogs, a phenomenon attributed to conformational and electronic effects. lincoln.ac.uk

Conversely, the ketone can undergo oxidation reactions. A notable example is the Baeyer-Villiger oxidation, which converts ketones to esters. wikipedia.orgorganic-chemistry.org Treating this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to insert an oxygen atom between the carbonyl carbon and the aromatic ring, yielding methyl 4-fluoro-3-(acetyloxy)benzoate. The migratory aptitude in the Baeyer-Villiger reaction generally favors aryl groups over methyl groups, dictating the regioselectivity of the oxidation. organic-chemistry.org

Table 2: Representative Reduction and Oxidation Reactions of the Acetyl Group

Reaction TypeReagent(s)Potential Product
Ketone ReductionSodium Borohydride (NaBH₄), Methanol (B129727)Methyl 4-fluoro-3-(1-hydroxyethyl)benzoate
Baeyer-Villiger Oxidationm-Chloroperoxybenzoic acid (m-CPBA)Methyl 3-acetoxy-4-fluorobenzoate

Transformations of the Ester Linkage

The methyl ester group provides another handle for derivatization, primarily through nucleophilic acyl substitution reactions.

The methyl ester can be converted to a wide range of amides by reacting it with primary or secondary amines. This reaction, known as aminolysis, often requires elevated temperatures or catalytic activation to proceed efficiently. The resulting benzamides are a common structural motif in pharmaceuticals and other biologically active compounds. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol.

Reaction of the methyl ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) is a standard method for synthesizing the corresponding acid hydrazide, 3-acetyl-4-fluorobenzohydrazide. This process, known as hydrazinolysis, typically involves heating the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol. nih.gov The resulting hydrazide is a valuable intermediate, serving as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, as well as hydrazone derivatives. nih.govmdpi.com

Table 3: Key Transformations of the Methyl Ester Group

Reaction TypeReagent(s)Product TypePotential Product Name
AmidationPrimary/Secondary Amine (R¹R²NH)BenzamideN-substituted-3-acetyl-4-fluorobenzamide
HydrazinolysisHydrazine Hydrate (N₂H₄·H₂O)Acid Hydrazide3-acetyl-4-fluorobenzohydrazide

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Substitution

The reactivity of the benzene (B151609) ring is strongly influenced by its existing substituents. The acetyl and methoxycarbonyl groups are electron-withdrawing and deactivating, while the fluorine atom is deactivating but ortho-, para-directing.

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration or halogenation, are expected to be challenging due to the deactivating nature of the substituents. nih.gov If forced, substitution would likely occur at the position meta to the acetyl and ester groups (C-5), which is also ortho to the fluorine atom.

More plausibly, the fluorine atom can be displaced via Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing acetyl and ester groups, positioned ortho and para to the fluorine atom respectively, stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org This makes the fluorine atom a good leaving group in the presence of strong nucleophiles. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluoride (B91410), providing a powerful method for introducing diverse functionalities at the C-4 position. nih.govnih.gov For example, reaction with sodium methoxide (B1231860) would yield Methyl 3-acetyl-4-methoxybenzoate.

Table 4: Potential Aromatic Substitution Reactions

Reaction TypeReagent(s)Substitution PositionPotential Product
Electrophilic Aromatic Substitution (Nitration)HNO₃/H₂SO₄C-5Methyl 3-acetyl-4-fluoro-5-nitrobenzoate
Nucleophilic Aromatic Substitution (SₙAr)Sodium Methoxide (NaOMe)C-4Methyl 3-acetyl-4-methoxybenzoate
Nucleophilic Aromatic Substitution (SₙAr)Ammonia (NH₃)C-4Methyl 3-acetyl-4-aminobenzoate

Nitration, Halogenation, and Sulfonation Studies

Electrophilic aromatic substitution reactions on the this compound ring are anticipated to be influenced by the combined directing effects of the existing substituents. The acetyl and methyl ester groups strongly direct incoming electrophiles to the positions meta to them, while the fluorine atom directs to the ortho and para positions.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comrsc.orgyoutube.com For this compound, the potential sites for nitration are the C2, C5, and C6 positions. The directing effects of the substituents would likely lead to a mixture of products, with the major isomer being determined by the strongest directing group and steric hindrance.

Halogenation: Halogenation, such as bromination or chlorination, is commonly carried out in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride. libretexts.org The regioselectivity of halogenation on this compound would also be governed by the substituent effects, likely yielding a mixture of halogenated isomers.

Sulfonation: Sulfonation using fuming sulfuric acid would introduce a sulfonic acid group onto the aromatic ring. The position of sulfonation would again be dictated by the electronic and steric influences of the existing functional groups.

Table 1: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)Rationale
NitrationHNO₃, H₂SO₄Methyl 3-acetyl-4-fluoro-5-nitrobenzoateThe C5 position is meta to both the acetyl and ester groups and ortho to the fluorine atom.
BrominationBr₂, FeBr₃Methyl 3-acetyl-5-bromo-4-fluorobenzoateSimilar to nitration, the C5 position is electronically favored.
ChlorinationCl₂, AlCl₃Methyl 3-acetyl-5-chloro-4-fluorobenzoateThe directing effects would favor substitution at the C5 position.
SulfonationSO₃, H₂SO₄Methyl 3-acetyl-4-fluoro-5-sulfonylbenzoateThe C5 position is the most likely site for sulfonation due to the combined directing influences.

Palladium-Catalyzed Cross-Coupling Reactions at the Fluorine-Bearing Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.comyoutube.comyoutube.com While the C-F bond is generally robust and less reactive in such couplings compared to C-Cl, C-Br, or C-I bonds, advancements in catalyst design have enabled the use of aryl fluorides as coupling partners in some instances. The application of such reactions to this compound could provide a pathway to novel derivatives.

Potential cross-coupling reactions include the Suzuki coupling with boronic acids, the Heck coupling with alkenes, and the Sonogashira coupling with terminal alkynes. youtube.comyoutube.com The success of these reactions would heavily depend on the choice of the palladium catalyst, the supporting ligand, and the reaction conditions. The electron-withdrawing nature of the acetyl and ester groups may enhance the reactivity of the C-F bond towards nucleophilic attack in certain catalytic cycles.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerPotential ProductRequired Catalyst System (Hypothetical)
Suzuki CouplingArylboronic acidMethyl 3-acetyl-4-arylbenzoatePd(OAc)₂, SPhos, K₃PO₄
Heck CouplingAlkeneMethyl 3-acetyl-4-alkenylbenzoatePd(OAc)₂, P(o-tol)₃, Et₃N
Sonogashira CouplingTerminal alkyneMethyl 3-acetyl-4-alkynylbenzoatePdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-Hartwig AminationAmineMethyl 3-acetyl-4-aminobenzoatePd₂(dba)₃, BINAP, NaOtBu

Synthesis of Fused or Bridged Heterocyclic Systems Incorporating the this compound Scaffold

The presence of the acetyl and ester functional groups on the this compound scaffold provides versatile handles for the construction of fused or bridged heterocyclic systems. These reactions typically involve condensation with bifunctional reagents to form new rings.

For instance, the acetyl group can undergo condensation with hydrazines to form pyrazoles, with hydroxylamine to form isoxazoles, or with activated methylene (B1212753) compounds in Knoevenagel-type condensations, which could be precursors to various fused systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions, or it can be directly involved in reactions with nucleophiles to form heterocyclic rings.

Synthesis of Pyrazoles: Reaction of this compound with hydrazine hydrate would be expected to yield a pyrazole (B372694) derivative. The initial condensation would form a hydrazone, which could then undergo intramolecular cyclization and dehydration.

Synthesis of Isoxazoles: Treatment with hydroxylamine hydrochloride would likely lead to the formation of an oxime, which could then cyclize to form an isoxazole (B147169) ring.

Synthesis of Pyrimidines: The acetyl group can be a key component in the Biginelli reaction or similar multicomponent reactions for the synthesis of dihydropyrimidines and their derivatives.

Synthesis of Fused Systems via the Carboxylic Acid: Hydrolysis of the methyl ester to the carboxylic acid would open up numerous possibilities for the synthesis of fused heterocycles. For example, reaction with o-phenylenediamine (B120857) could lead to the formation of a benzimidazole (B57391) derivative fused to the aromatic ring.

Table 3: Proposed Synthetic Routes to Heterocyclic Systems from this compound

Target HeterocycleReagent(s)Key IntermediateResulting Fused/Bridged System
PyrazoleHydrazine hydrateHydrazone4-Fluoro-3-(5-methyl-1H-pyrazol-3-yl)benzoic acid methyl ester
IsoxazoleHydroxylamine HClOxime4-Fluoro-3-(5-methylisoxazol-3-yl)benzoic acid methyl ester
DihydropyrimidineUrea, Aldehyde---Dihydropyrimidinone derivative
Benzimidazoleo-Phenylenediamine (after hydrolysis of ester)AmideFused benzimidazole system

Advanced Scientific Applications in Chemical Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

While fluorinated benzoic acid derivatives are recognized as valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, the specific role of Methyl 3-acetyl-4-fluorobenzoate is not well-documented.

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. Although compounds with similar functionalities are often employed in MCRs, there is no available research demonstrating the use of this compound as a building block in any reported multi-component reaction schemes.

Precursor for the Synthesis of Functionalized Aromatic Systems

The structure of this compound, featuring three distinct functional groups on a benzene (B151609) ring, theoretically makes it a versatile precursor for a variety of more complex functionalized aromatic systems. The acetyl group can undergo various transformations, the fluorine atom can be a site for nucleophilic aromatic substitution, and the methyl ester can be hydrolyzed or converted to other functional groups. However, specific examples of its conversion into other functionalized aromatic systems are not described in the current body of scientific literature.

Tracer Applications in Environmental and Geochemical Studies

Chemical tracers are substances used to monitor the flow and transport of fluids in environmental and geochemical systems. Ideal tracers are those that are easily detectable and have low background concentrations. While certain fluorinated compounds have been explored for such purposes, there is no indication in published research that this compound has been investigated or utilized as a tracer in environmental or geochemical studies, such as in the analysis of fluid flow patterns.

Exploration as a Ligand or Substrate in Catalytic Systems

In catalytic systems, ligands bind to a central metal atom to modulate its reactivity, while substrates are the molecules transformed by the catalyst. The oxygen and fluorine atoms in this compound possess lone pairs of electrons that could potentially coordinate with metal centers, suggesting a possible role as a ligand. Furthermore, its functional groups could serve as reaction sites for catalytic transformations. Nevertheless, a review of scientific databases reveals no studies where this compound has been explored either as a ligand for a metal catalyst or as a substrate in a novel catalytic reaction.

Advanced Materials Science Applications

Fluorinated compounds often exhibit unique properties that make them suitable for applications in materials science, including the development of specialized polymers and liquid crystals. The polarity and rigidity of the fluorinated benzene ring in this compound could theoretically make it a candidate as a monomer or a component in the synthesis of such materials. However, there is no documented evidence of its use in the creation of specialized polymers or in the field of liquid crystals.

Contributions to Synthetic Methodology Development and Reaction Discovery

New chemical compounds can sometimes lead to the discovery of novel reactions or the development of new synthetic methodologies. The unique combination of functional groups in this compound could potentially enable new chemical transformations. At present, however, there are no published reports of this compound playing a role in the development of new synthetic methods or the discovery of new chemical reactions.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-acetyl-4-fluorobenzoate, and how can reaction conditions be optimized for yield and purity?

Answer:
this compound can be synthesized via esterification of 3-acetyl-4-fluorobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl) . Alternatively, transesterification of ethyl aroylacetates (e.g., ethyl 4-fluorobenzoylacetate) with methyl alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃) may improve yields . Optimization involves controlling reaction temperature (60–80°C) and using anhydrous conditions to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity (>95% by HPLC) .

Advanced: How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:
The fluorine atom at the 4-position and acetyl group at the 3-position act as electron-withdrawing groups, polarizing the ester carbonyl and increasing electrophilicity. This accelerates nucleophilic attack by amines or alkoxides, as observed in analogous fluorobenzoate derivatives . However, steric hindrance from the acetyl group may reduce reactivity at the ortho position. Comparative studies with methyl 4-fluoro-3-nitrobenzoate (electron-withdrawing nitro group) suggest nitro substituents further enhance reactivity but complicate regioselectivity . Kinetic studies (e.g., monitoring by ¹⁹F NMR) are recommended to quantify substituent effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H NMR : Signals for methyl ester (δ ~3.9 ppm), acetyl methyl (δ ~2.6 ppm), and aromatic protons (δ 7.2–8.1 ppm, split due to fluorine coupling) .
  • ¹³C NMR : Carbonyl carbons (ester: ~165 ppm; acetyl: ~200 ppm) and fluorinated aromatic carbons (split due to ¹JCF coupling) .
  • IR : Strong ester C=O stretch (~1720 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>95%) and detect hydrolysis byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-acetyl-4-fluorobenzoate
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Methyl 3-acetyl-4-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.